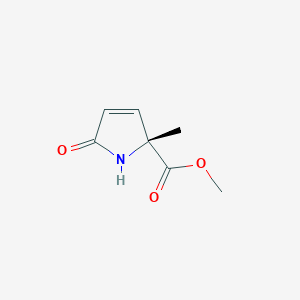
(R)-Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate: is an organic compound belonging to the pyrrole family. This compound is characterized by a pyrrole ring substituted with a methyl group at the second position, a keto group at the fifth position, and a carboxylate ester group at the second position. It is of interest in various fields due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate typically begins with commercially available starting materials such as 2-methylpyrrole and methyl chloroformate.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include dichloromethane or tetrahydrofuran, and catalysts such as aluminum chloride are used for the acylation step.
Industrial Production Methods
In an industrial setting, the production of methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate involves similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are critical for industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate can undergo oxidation reactions to form corresponding pyrrole-2,5-dicarboxylates.
Reduction: Reduction of the keto group can yield the corresponding alcohol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Pyrrole-2,5-dicarboxylates.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-5-oxo-1H-pyrrole-3-carboxylate: Similar structure but with the carboxylate group at the third position.
Ethyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific synthetic and research applications.
Properties
CAS No. |
111558-22-6 |
|---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-7(6(10)11-2)4-3-5(9)8-7/h3-4H,1-2H3,(H,8,9)/t7-/m1/s1 |
InChI Key |
PKVKKXGNECSYEK-SSDOTTSWSA-N |
SMILES |
CC1(C=CC(=O)N1)C(=O)OC |
Isomeric SMILES |
C[C@@]1(C=CC(=O)N1)C(=O)OC |
Canonical SMILES |
CC1(C=CC(=O)N1)C(=O)OC |
Synonyms |
1H-Pyrrole-2-carboxylicacid,2,5-dihydro-2-methyl-5-oxo-,methylester,(R)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















